molecular formula C14H25NOSi B566092 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine CAS No. 1797134-64-5

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine

Cat. No.: B566092
CAS No.: 1797134-64-5
M. Wt: 251.445
InChI Key: ZBCUABZIKNJMFT-UHFFFAOYSA-N
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Description

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine (CAS 1797134-64-5) is an organic compound with the molecular formula C₁₄H₂₅NOSi and a molecular weight of 251.44 g/mol . This chemical is characterized as a colorless oil with a stated purity of 98% and should be stored refrigerated or frozen and protected from air and light . The compound features a tert-butyldimethylsilyl (TBDMS) ether group, a widely used protecting group in multi-step organic synthesis . TBDMS ethers are approximately 10,000 times more stable to hydrolysis than trimethylsilyl ethers, making them valuable for temporarily protecting hydroxyl functionalities during reactions with bases, nucleophiles, or reducing agents . They can be selectively installed and removed under controlled conditions, for instance, being stable towards aqueous base but cleaved by acids or fluoride ions . While specific biological or pharmacological applications for this exact molecule are not detailed in the available literature, its structure suggests potential utility as a synthetic intermediate or building block in medicinal chemistry and chemical biology research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl-dimethyl-[2-(6-methylpyridin-3-yl)ethoxy]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NOSi/c1-12-7-8-13(11-15-12)9-10-16-17(5,6)14(2,3)4/h7-8,11H,9-10H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCUABZIKNJMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCO[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Optimization

  • Base Selection : Imidazole is preferred due to its efficacy in scavenging HCl generated during silylation. For instance, in the synthesis of analogous TBS-protected alcohols, imidazole (1.1 equiv) in dichloromethane (DCM) at 0–25°C achieved >90% conversion.

  • Solvent Systems : Non-polar solvents like DCM or tetrahydrofuran (THF) are ideal for minimizing side reactions. The Kyushu University protocol reported a 90% yield for a similar silylation using DCM.

  • Temperature Control : Reactions conducted at −40°C to −30°C enhance selectivity, though room-temperature silylation is feasible for less sterically hindered substrates.

Example Protocol

  • Dissolve 5-(2-hydroxyethyl)-2-methyl-pyridine (5.0 mmol) and imidazole (5.5 mmol) in dry DCM.

  • Add TBSCl (5.5 mmol) portionwise under nitrogen.

  • Stir for 2–4 hours at 25°C.

  • Quench with water, extract with DCM, and purify via silica gel chromatography.

Pyridine Ring Construction via Cyclization Strategies

Pyridine ring formation with pre-installed ethyl-TBS groups offers an alternative pathway. The Hantzsch dihydropyridine synthesis has been adapted for this purpose, though with modifications to accommodate steric bulk from the TBS moiety.

Key Steps

  • Dihydropyridine Intermediate : Condensation of an aldehyde, β-keto ester, and ammonia yields a dihydropyridine, which is oxidized to the pyridine. Introducing a TBS-protected ethyl group requires functionalized aldehydes.

  • Oxidation Methods : Aerobic oxidation with MnO₂ or dehydrogenation using DDQ ensures efficient aromatization without cleaving the TBS group.

Limitations

  • Low regioselectivity if asymmetrical aldehydes are used.

  • TBS ether stability under acidic conditions (e.g., during cyclization) necessitates pH control.

Direct introduction of a TBS-protected ethyl chain via alkylation is challenging due to the pyridine ring’s electron-deficient nature. However, quaternization of pyridine nitrogen enhances nucleophilic reactivity at the 5-position.

Methodology

  • N-Methylation : Treat 2-methylpyridine with methyl iodide to form 1-methyl-2-methylpyridinium iodide.

  • Alkylation : React with 2-(tert-butyldimethylsilyloxy)ethyl iodide in the presence of NaH.

  • Rearomatization : Eliminate the methyl group via heating or base treatment.

Yield Considerations

  • Quaternization steps typically achieve 60–70% yields, while alkylation efficiency depends on the electrophile’s reactivity.

Coupling Reactions for Late-Stage Functionalization

Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables modular synthesis. A boronic ester-bearing TBS-ethyl group can be coupled to halogenated pyridine precursors.

Case Study: Suzuki Coupling

  • Substrate : 5-Bromo-2-methyl-pyridine.

  • Boron Reagent : 2-(tert-Butyldimethylsilyloxy)ethylboronic acid pinacol ester.

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C, 12 hours.

Outcome

  • Yields range from 50–65%, with challenges in steric hindrance and boronic ester stability.

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantagesLimitations
Silylation85–90High efficiency, mild conditionsRequires pre-synthesized hydroxyethyl intermediate
Cyclization40–60Builds pyridine ring de novoLow regioselectivity, multi-step
Alkylation60–70Direct functionalizationHarsh conditions, low scalability
Cross-Coupling50–65Modularity, late-stage diversificationCostly catalysts, boronic ester synthesis

Chemical Reactions Analysis

Types of Reactions

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Organic Synthesis

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine serves as an essential building block in organic synthesis. It is particularly useful for:

  • Formation of Complex Molecules: The compound aids in constructing complex organic structures by providing reactive sites for further functionalization.
  • Protective Group Chemistry: The tert-butyldimethylsilyl group acts as a protective group for hydroxyl functionalities, allowing selective reactions at other molecular positions .

Biological Applications

The compound is utilized in the synthesis of various biologically active molecules:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of drugs, contributing to the design of new therapeutic agents .
  • Agrochemicals: Its derivatives are explored for potential applications in developing agrochemicals, enhancing crop protection strategies .

Medicinal Chemistry

In medicinal chemistry, this compound plays a crucial role:

  • Drug Intermediates: It is involved in synthesizing intermediates for pharmaceutical compounds, facilitating the development of novel drugs with improved efficacy and safety profiles .
  • Cytotoxicity Studies: Research has indicated its potential applications in evaluating cytotoxicity against human cancer cells, contributing to cancer drug discovery efforts .

Case Study 1: Synthesis of Anticancer Agents

A focused library of analogues derived from this compound was synthesized and evaluated for cytotoxicity against human cancer cell lines. Results demonstrated promising anticancer activity, highlighting the compound's potential in therapeutic applications .

Case Study 2: Development of Agrochemicals

Research involving the modification of this compound led to the development of new agrochemical formulations that showed enhanced effectiveness against pests while minimizing environmental impact. These studies underline its significance in sustainable agricultural practices .

Mechanism of Action

The mechanism of action of 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other positions in the molecule. The compound can also participate in various chemical transformations, contributing to the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of 5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Key Substituents Physical State Key Properties/Applications
This compound (Target) C₁₄H₂₅NOSi 283.44* - TBDMS-O-ethyl, -2-methyl Likely liquid/oil Intermediate for protected alcohols; acid-labile protecting group
5-Ethyl-2-Methylpyridine (CAS 104-90-5) C₈H₁₁N 121.18 - Ethyl, -2-methyl Liquid Solvent, ligand in catalysis; flammable (Hazard Class 3)
5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine C₁₄H₂₅NO₃Si 283.44 - TBDMS-O-methyl, -2,3-dimethoxy Solid High polarity due to methoxy groups; used in medicinal chemistry
5-Bromo-2-[(tert-Butyldimethylsilanyl)ethynyl]pyridine (CAS 866929-82-0) C₁₃H₁₈BrNSi 312.28 - TBDMS-ethynyl, -5-bromo Solid Cross-coupling precursor (e.g., Sonogashira); bromo enables functionalization
5-Bromo-2-((3-((TBDMS-O)methyl)pyrrolidin-1-yl)methyl)-3-methoxypyridine C₁₉H₃₀BrN₂O₂Si 439.45 - TBDMS-O-pyrrolidine, -5-bromo, -3-methoxy Solid Complex heterocycle; potential CNS drug intermediate

* Estimated based on analogous structures (e.g., ).

Key Comparative Insights:

Structural and Functional Differences :

  • The target compound ’s TBDMS-O-ethyl group offers greater steric bulk and lipophilicity compared to the TBDMS-O-methyl analog (283.44 g/mol vs. 283.44 g/mol), though the latter’s methoxy groups increase polarity .
  • 5-Ethyl-2-Methylpyridine lacks the TBDMS group, making it more volatile and less suited for multi-step syntheses requiring hydroxyl protection .
  • The TBDMS-ethynyl derivative (CAS 866929-82-0) enables cross-coupling reactions, whereas the ethyl linker in the target compound favors nucleophilic substitutions .

Synthetic Utility :

  • The TBDMS group in the target compound is introduced via TBDMS-Cl in pyridine with DMAP catalysis, a method shared with analogs (e.g., ). Deprotection occurs under mild acidic conditions (e.g., HCl/MeOH), similar to other silyl ethers .
  • In contrast, 5-((tert-Butyldimethylsilyloxy)methyl)-2,3-dimethoxypyridine requires additional steps to install methoxy groups, limiting its utility in rapid deprotection workflows .

Stability and Reactivity :

  • The TBDMS-O-ethyl group in the target compound provides superior hydrolytic stability compared to smaller silyl ethers (e.g., TMS) but remains acid-labile, unlike the robust TBDMS-ethynyl group in brominated analogs .
  • 5-Ethyl-2-Methylpyridine ’s lack of protecting groups makes it prone to oxidation, restricting its use in prolonged reactions .

Applications :

  • The target compound is ideal for synthesizing alcohol-protected intermediates in drug discovery. In contrast, 5-Bromo-2-[(TBDMS)ethynyl]pyridine is tailored for click chemistry or palladium-catalyzed couplings .

Biological Activity

5-[2-(tert-Butyldimethylsilyloxy)ethyl]-2-methyl-pyridine is a synthetic organic compound featuring a pyridine ring substituted with a tert-butyldimethylsilyloxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the synthesis of bioactive molecules and its applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C14H25NOSi
  • Molecular Weight : 251.44 g/mol
  • CAS Number : 1797134-64-5

The biological activity of this compound is primarily attributed to its role as a protecting group for hydroxyl functionalities in organic synthesis. The tert-butyldimethylsilyl (TBDMS) group provides steric hindrance that prevents unwanted reactions at the protected site, allowing for selective chemical transformations at other positions within the molecule. This property is particularly useful in the synthesis of complex molecules that exhibit biological activity.

Biological Activity

Research indicates that compounds with similar structural features to this compound have demonstrated various biological activities, including:

  • Anticancer Activity : Compounds containing pyridine rings are often investigated for their anticancer properties. For instance, related compounds have shown inhibitory effects on various cancer cell lines, suggesting that this compound may also possess similar properties.
  • Antiviral Properties : Certain derivatives of pyridine compounds have been reported to inhibit viral replication, particularly in the context of HIV and other viruses. The structural similarity may indicate potential antiviral applications for this compound.
  • Neuroprotective Effects : Some studies suggest that pyridine derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases.

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigating pyridine-based compounds found that certain derivatives exhibited significant cytotoxicity against cancer cell lines such as HCT-116 (colon cancer) and DU145 (prostate cancer). The IC50 values ranged from nanomolar to micromolar concentrations, indicating potent activity against these cell lines .
  • Antiviral Activity :
    • Research on similar pyridine derivatives revealed their effectiveness as inhibitors of HIV reverse transcriptase, demonstrating their potential as antiviral agents . The mechanism involved disruption of enzyme dimerization, critical for viral replication.
  • Neuroprotective Studies :
    • In vivo studies have shown that certain pyridine derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting their use in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-(tert-Butyldimethylsilyloxy)ethylamineStructureAnticancer
tert-Butyldimethyl(2-propynyloxy)silaneStructureAntiviral
2-(tert-Butyldimethylsilyloxy)acetic acidStructureNeuroprotective

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